molecular formula C20H22N10Na2O10P2S2 B12304911 ADU-S100 disodium salt

ADU-S100 disodium salt

Cat. No.: B12304911
M. Wt: 734.5 g/mol
InChI Key: GDWOOOCBNOMMTL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Properties
ADU-S100 disodium salt (MIW815 disodium salt; ML RR-S2 CDA disodium salt) is a synthetic cyclic dinucleotide with the molecular formula C20H22N10Na2O10P2S2 (molecular weight: 734.51) and CAS number 1638750-95-4 . It is a potent activator of the stimulator of interferon genes (STING) pathway, a central mediator of innate immune responses to cytosolic DNA.

Mechanism of Action ADU-S100 activates STING by mimicking endogenous cyclic GMP-AMP (cGAMP), inducing conformational changes that trigger downstream signaling. This leads to phosphorylation of TBK1 and IRF3, followed by production of type I interferons (IFN-β), pro-inflammatory cytokines (TNF-α, IL-6), and chemokines (MCP-1). These responses enhance antigen presentation and cytotoxic CD8+ T-cell activity, promoting systemic anti-tumor immunity .

Chemical Reactions Analysis

Types of Reactions

ADU-S100 disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products

The major products formed from these reactions include various analogs of this compound, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

ADU-S100 disodium salt has a wide range of scientific research applications, including:

Mechanism of Action

ADU-S100 disodium salt exerts its effects by binding to the STING receptor, a transmembrane protein that activates immune cells in the tumor microenvironment. Upon binding, the compound induces the aggregation of STING and the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This activation leads to the production of type I interferons and other cytokines, which in turn stimulate a robust immune response against cancer cells .

Comparison with Similar Compounds

Key Findings

  • In Vitro: EC50 values for IRF3 and NF-κB activation in THP-1 cells: 3.031 µg/mL and 4.839 µg/mL, respectively . At 12.5–50 µM, it induces immune-mediated cytotoxicity against glioblastoma cells in the presence of peripheral blood mononuclear cells (PBMCs) .
  • In Vivo :
    • Subcutaneous administration (20–40 µg) in CT-26 colon cancer models reduces tumor growth and metastasis to liver/spleen .
    • Intracranial injection (50 µg) in GL261 glioma models enhances T-cell infiltration and long-term survival .
    • Synergizes with DNA vaccines (e.g., CS-pDKK1) to amplify anti-tumor CD8+ T-cell responses .

Physicochemical Properties

  • Solubility: ~100 mg/mL (~136.15 mM) in aqueous solutions .
  • Storage: Stable for 3 years at -20°C (powder), 6 months at -80°C (solvent) .

Table 1: Comparative Analysis of STING Agonists and Inhibitors

Compound Mechanism Key Metrics In Vitro/In Vivo Efficacy Notable Findings
ADU-S100 disodium salt STING agonist (Kd = 4.61 µM) EC50 (IRF3): 3.031 µg/mL 50% long-term survival in tumor models Superior to ML cGAMP in tumor control
Endogenous ML cGAMP Natural STING ligand Lower cytokine induction than ADU-S100 Moderate tumor regression Less potent in activating CD8+ T cells
c-di-AMP STING agonist Binds STING to activate TBK1-IRF3 Induces IFN-β in macrophages Weaker anti-tumor response vs. ADU-S100
C-176 STING inhibitor Inhibits STING palmitoylation Reduces IFN production in vitro Counteracts ADU-S100 effects
diABZI trihydrochloride STING agonist Triggers PANoptosis Potent systemic tumor regression Distinct mechanism (apoptosis-focused)
ADU-S100 enantiomer Less active STING agonist Kd > 10 µM Minimal immune activation Highlights stereochemical specificity

Detailed Comparisons

ADU-S100 vs. Endogenous ML cGAMP

  • Potency: ADU-S100 induces 2–3-fold higher IFN-β and TNF-α levels in THP-1 monocytes compared to ML cGAMP .
  • Immune Memory : ADU-S100 generates robust antigen-specific CD8+ T-cell responses, critical for preventing recurrence .

ADU-S100 vs. c-di-AMP

  • Clinical Relevance : c-di-AMP is primarily used in preclinical studies, while ADU-S100 has advanced to Phase 2 trials for solid tumors .

ADU-S100 vs. diABZI

  • Mechanism: diABZI induces PANoptosis (combined apoptosis, necroptosis, pyroptosis), whereas ADU-S100 relies on cytokine-driven adaptive immunity .
  • Toxicity : ADU-S100 exhibits fewer off-target effects at therapeutic doses compared to diABZI’s broad apoptosis induction .

ADU-S100 vs. Its Enantiomer

  • Activity : The (R,R)-configuration of ADU-S100 is critical; its enantiomer shows >50% reduced STING activation due to improper STING dimerization .

Biological Activity

ADU-S100 disodium salt, also known as MIW815, is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response. This compound has garnered attention for its potential therapeutic applications in cancer immunotherapy due to its ability to activate immune responses against tumors.

ADU-S100 mimics cyclic GMP-AMP (cGAMP), a natural ligand for STING, leading to the activation of downstream signaling pathways. This activation results in the production of pro-inflammatory cytokines, particularly interferon-beta (IFN-β), which enhances immune responses against tumor cells. The compound has a dissociation constant (KdK_d) of approximately 4.61 μM, indicating its effective binding affinity to STING receptors .

In Vitro Studies

In vitro studies have demonstrated that ADU-S100 can effectively stimulate immune responses without causing cytotoxicity to glioblastoma (GBM) cells at concentrations up to 100 µM. However, when peripheral blood mononuclear cells (PBMCs) are present, ADU-S100 induces significant immune-mediated cytotoxicity against GBM cells, particularly at lower concentrations (12.5 and 50 µM) .

The compound also activates various signaling pathways, with effective EC50 values for IRF3 and NF-κB pathways measured at 3.031 and 4.839 µg/mL respectively .

In Vivo Efficacy

Tumor Models : In vivo studies using mouse models have shown that ADU-S100 can induce tumor regression and elicit strong antitumor immune responses. For instance:

  • Intracranial Injection : When administered intracranially at 50 µg in GL261 and CT-2A tumor models, ADU-S100 led to significant suppression of microglia and T cell populations but increased T cell infiltration seven days post-treatment .
  • Subcutaneous Injection : In colon cancer models, subcutaneous administration of 20 or 40 µg significantly inhibited CT-26 tumor growth and increased lymphocyte counts while preventing metastasis to liver and spleen tissues .

Case Studies and Clinical Trials

Recent clinical trials have explored the efficacy of ADU-S100 in humans. One trial involving metastatic tumor patients reported limited efficacy with only one confirmed response among 47 patients treated with intratumoral ADU-S100 monotherapy . However, subsequent combination therapies with other agents showed promising results, including rapid regression of both injected and non-injected lesions in certain patients .

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activity of ADU-S100:

Study TypeAdministration MethodDosageKey Findings
In Vitro (GBM Cells)Cell Culture0-100 µMInduces immune-mediated cytotoxicity in presence of PBMCs; non-toxic to GBM cells
In Vivo (Mouse Model)Intracranial50 µgSuppression of microglia; increased T cell infiltration post-treatment
In Vivo (Colon Cancer)Subcutaneous20 or 40 µgSignificant tumor growth inhibition; increased lymphocyte counts; prevention of metastasis
Clinical TrialIntratumoralN/ALimited efficacy observed; subsequent combination therapy showed rapid lesion regression

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying ADU-S100’s STING activation in vitro and in vivo?

ADU-S100’s STING activation is commonly studied in THP-1 human monocytes and mouse bone marrow-derived macrophages (BMM) for in vitro assays. These models allow quantification of downstream signaling events (e.g., TBK1/IRF3 phosphorylation) and cytokine production (IFN-β, TNF-α, IL-6) . For in vivo studies, subcutaneous or intracranial tumor models (e.g., CT26 colon cancer, GL261 glioma) in mice are used to evaluate immune cell infiltration (CD8+ T cells, NK cells) and tumor regression .

Q. How is the EC50 of ADU-S100 determined in cell-based assays?

The EC50 for STING pathway activation can be measured using THP-1 Dual cells, which report IRF3 and NF-κB pathway activity via luciferase. For ADU-S100, the EC50 values for IRF3 and NF-κB activation are 3.031 µg/mL and 4.839 µg/mL, respectively, after 48-hour treatment. Dose-response curves are generated using concentrations ranging from 0–100 µM to assess immune-mediated cytotoxicity in co-cultures with peripheral blood mononuclear cells (PBMCs) .

Q. What methodologies are used to assess ADU-S100-induced cytokine profiles?

Cytokine secretion (IFN-β, TNF-α, IL-6, MCP-1) is quantified via ELISA or multiplex assays in supernatants from treated immune cells. ADU-S100 induces 2–3-fold higher IFN-β expression compared to endogenous ML cGAMP in THP-1 monocytes. Flow cytometry is used to validate immune cell activation (e.g., STING aggregation, phosphorylation of TBK1/IRF3) .

Q. What are the critical considerations for dosing ADU-S100 in preclinical studies?

Optimal dosing varies by model:

  • In vitro: 12.5–50 µM for immune-mediated cytotoxicity in GBM-PBMC co-cultures. Higher doses (100 µM) may reduce efficacy due to off-target effects .
  • In vivo: 20–50 µg via intratumoral or subcutaneous injection in mice, achieving tumor regression and enhanced CD8+ T-cell responses. Dose escalation studies show 50 µg improves long-term survival to 50% in glioma models .

Advanced Research Questions

Q. How do contradictory results with DNA-PKcs inhibitors impact ADU-S100’s STING activation mechanism?

Co-treatment with DNA-PKcs inhibitors (e.g., NU7441) does not significantly enhance ADU-S100’s STING activation, unlike other agonists (e.g., E7766). This suggests ADU-S100’s efficacy is independent of DNA-PKcs catalytic activity, as shown by ATP hydrolysis assays . Researchers should validate STING activation pathways using kinase-specific inhibitors and gene knockout models to resolve mechanistic discrepancies.

Q. What experimental approaches compare ADU-S100’s efficacy to other STING agonists (e.g., diABZI, cGAMP)?

Head-to-head comparisons require:

  • Potency assays : Measure Kd values (ADU-S100: 4.61 ± 0.42 µM for STING binding) and EC50 for cytokine induction .
  • Immune profiling : Compare CD8+ T-cell expansion and tumor infiltration in syngeneic models. ADU-S100 outperforms ML cGAMP in suppressing metastasis .
  • Formulation stability : Assess liposomal encapsulation efficiency and in vivo retention (e.g., cationic liposomes enhance ADU-S100’s tumor uptake by 40%) .

Q. How can researchers optimize ADU-S100 delivery to overcome tumor microenvironment resistance?

Strategies include:

  • Nanoparticle encapsulation : Cationic liposomes (e.g., DOTAP/cholesterol) improve ADU-S100’s solubility and prolong STING activation in dendritic cells .
  • Combination therapies : Co-administration with epigenetic modulators (e.g., 5AZADC) enhances CXCL10 expression and CD8+ T-cell-dependent tumor regression in STING-refractory models .

Q. What mechanisms underlie reduced ADU-S100 efficacy at high concentrations (e.g., 100 µM)?

At supraoptimal doses, ADU-S100 may induce immunosuppressive feedback (e.g., PD-L1 upregulation) or exhaust T cells. Transcriptomic analysis of treated tumors and single-cell RNA sequencing of infiltrating lymphocytes can identify resistance pathways .

Q. Methodological Resources

  • Key assays : Phospho-TBK1/IRF3 Western blotting , IFN-β luciferase reporter , and mass cytometry for immune subset quantification .
  • Data interpretation : Normalize cytokine levels to baseline STING activity in knockout controls. Use ANOVA for dose-response comparisons .

Properties

Molecular Formula

C20H22N10Na2O10P2S2

Molecular Weight

734.5 g/mol

IUPAC Name

disodium;8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2

InChI Key

GDWOOOCBNOMMTL-UHFFFAOYSA-L

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.